Beclin1-Bcl-2 interaction inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

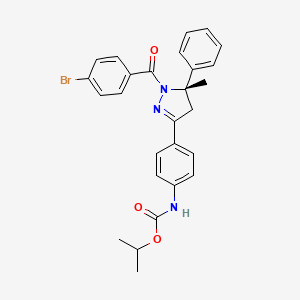

C27H26BrN3O3 |

|---|---|

Poids moléculaire |

520.4 g/mol |

Nom IUPAC |

propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate |

InChI |

InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1 |

Clé InChI |

CFSCBGUTIWEQBY-MHZLTWQESA-N |

SMILES isomérique |

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |

SMILES canonique |

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |

Origine du produit |

United States |

Foundational & Exploratory

Beclin1-Bcl-2 Interaction Inhibitors: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Beclin1 and Bcl-2 family proteins represents a critical regulatory node at the intersection of autophagy and apoptosis, two fundamental cellular processes implicated in a myriad of human diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the mechanism of action of small molecule inhibitors targeting the Beclin1-Bcl-2 interaction. We will delve into the core molecular machinery, present quantitative data on inhibitor potency, provide detailed experimental protocols for assessing inhibitor activity, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to therapeutically modulate this pivotal protein-protein interaction.

The Core Mechanism: Regulating Autophagy and Apoptosis

The anti-apoptotic protein Bcl-2 sequesters the autophagy-initiating protein Beclin1, thereby inhibiting the formation of the autophagosome, a key structure in the autophagic process. This interaction is mediated by the binding of the Bcl-2 homology 3 (BH3) domain of Beclin1 to a hydrophobic groove on the surface of Bcl-2.[1][2] By disrupting this interaction, small molecule inhibitors can liberate Beclin1, allowing it to participate in the autophagy cascade. This targeted disruption offers a promising therapeutic strategy to induce autophagy, which can be beneficial in various disease contexts.

The signaling pathway begins with the inhibition of the Beclin1-Vps34-Vps15 core complex by Bcl-2. Upon disruption of the Beclin1-Bcl-2 interaction by an inhibitor, the now-free Beclin1 can actively participate in the Vps34 complex, which is a class III phosphatidylinositol 3-kinase (PI3K) that nucleates the formation of the autophagosome. This leads to the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagy induction.

Quantitative Data on Inhibitor Potency

The potency of Beclin1-Bcl-2 interaction inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki or Kd). A lower value indicates a more potent inhibitor. The following table summarizes the quantitative data for several known inhibitors.

| Inhibitor | Type | Assay | Target | IC50 | Ki | Reference |

| ABT-737 | BH3 Mimetic | AlphaLISA | Bcl-2/Beclin1 | 3.6 nM | <1 nM | [3][4] |

| AlphaLISA | Bcl-2/Bax | 72.2 nM | - | [3] | ||

| Compound 35 | Selective Inhibitor | AlphaLISA | Bcl-2/Beclin1 | 4.4 nM | - | [3][5] |

| AlphaLISA | Bcl-2/Bax | 0.88 µM | - | [3][5] | ||

| SW076956 | Selective Inhibitor | AlphaLISA | Bcl-2/Beclin1 | ~16 µM | - | [3] |

| Gossypol | Natural Product | Not Specified | Bcl-2 | - | 0.28 µM | [6] |

| Not Specified | Bcl-xL | - | 3.03 µM | [6] | ||

| Apogossypolone | Gossypol Derivative | Not Specified | Bcl-2 | - | 0.035 µM | [6] |

| Not Specified | Mcl-1 | - | 0.025 µM | [6] | ||

| TW-37 | BH3 Mimetic | Not Specified | Bcl-2 | - | 0.12 µM | [6] |

| Not Specified | Bcl-xL | - | 1.10 µM | [6] | ||

| Not Specified | Mcl-1 | - | 0.26 µM | [6] |

Detailed Experimental Protocols

Assessing the efficacy of Beclin1-Bcl-2 interaction inhibitors requires a combination of in vitro and cell-based assays. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify Interaction Disruption

This protocol details the steps to confirm that a test compound disrupts the interaction between Beclin1 and Bcl-2 in a cellular context.

Materials:

-

Cell culture reagents

-

Test compound

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors)

-

Anti-Beclin1 antibody

-

Anti-Bcl-2 antibody

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-Beclin1 antibody and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three times with lysis buffer.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Bcl-2 and anti-Beclin1 antibodies. A decrease in the amount of Bcl-2 co-immunoprecipitated with Beclin1 in the compound-treated sample compared to the control indicates disruption of the interaction.[7][8][9]

Fluorescence Polarization (FP) Assay for In Vitro Binding

The FP assay is a powerful in vitro technique to quantify the binding affinity between Beclin1 and Bcl-2 and to screen for inhibitors.

Materials:

-

Recombinant purified Bcl-2 protein

-

Fluorescently labeled Beclin1 BH3 peptide (e.g., FITC-Beclin1 BH3)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

Test compounds

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled Beclin1 BH3 peptide.

-

Protein Titration (for Kd determination): Add increasing concentrations of Bcl-2 protein to the wells containing the peptide.

-

Inhibitor Screening (for IC50 determination): Add a fixed concentration of Bcl-2 and the labeled peptide, followed by serial dilutions of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a microplate reader.

-

Data Analysis: An increase in polarization indicates binding. For inhibitor screening, a decrease in polarization signifies displacement of the labeled peptide from Bcl-2. Plot the data to calculate the Kd or IC50 values.

LC3 Conversion Assay to Measure Autophagy Induction

This cell-based assay measures the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.

Materials:

-

Cell culture reagents

-

Test compound

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer

-

Anti-LC3 antibody

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment: Treat cells with the test compound in the presence and absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment). The inhibitor is used to block the degradation of LC3-II in the lysosome, allowing for a more accurate measurement of autophagic flux.

-

Cell Lysis: Harvest and lyse the cells as described in the Co-IP protocol.

-

Western Blotting: Separate the protein lysates by SDS-PAGE (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). Transfer to a PVDF membrane and probe with an anti-LC3 antibody.

-

Analysis: The amount of LC3-II (the lower band) will increase in cells where autophagy is induced. A significant increase in LC3-II in the presence of the test compound, especially when combined with an autophagy inhibitor, indicates an increase in autophagic flux.[10][11][12]

Visualizing the Broader Signaling Context

The Beclin1-Bcl-2 interaction is modulated by a complex network of upstream signals and has far-reaching downstream consequences.

References

- 1. BH3-Only Proteins and BH3 Mimetics Induce Autophagy by Competitively Disrupting the Interaction between Beclin 1 and Bcl-2/Bcl-XL | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Bcl-2-regulated apoptosis pathway by BH3 mimetics: a breakthrough in anticancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Item - Co-immunoprecipitation experiments to examine the interactions of beclin-1 with Bcl-2 and Bcl-xL. - Public Library of Science - Figshare [plos.figshare.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Autophagic flux analysis [protocols.io]

- 12. researchgate.net [researchgate.net]

The Beclin1-Bcl-2 Complex: A Critical Regulator of Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate cellular process of autophagy, essential for homeostasis and survival, is tightly regulated by a complex network of signaling pathways. At the heart of this regulation lies the crucial interaction between Beclin1, a key initiator of autophagy, and Bcl-2, a well-established anti-apoptotic protein. This technical guide provides a comprehensive overview of the Beclin1-Bcl-2 complex's role in autophagy regulation, offering insights into its molecular mechanisms, quantitative interaction data, and detailed experimental protocols for its study.

Core Mechanism of Beclin1-Bcl-2 Interaction in Autophagy Regulation

Beclin1 is a central component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagy. The interaction between Beclin1 and Bcl-2 serves as a critical checkpoint, inhibiting the pro-autophagic function of Beclin1. This inhibition is primarily mediated by the binding of the Bcl-2 homology 3 (BH3) domain of Beclin1 to a hydrophobic groove on the surface of Bcl-2.[1][2] When Bcl-2 is bound to Beclin1, it prevents Beclin1 from associating with the PI3KC3 complex, thereby halting the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid messenger required for the nucleation of the autophagosome.[3]

This interaction places Bcl-2 at a pivotal node, functioning as a dual regulator of both apoptosis and autophagy. By sequestering Beclin1, Bcl-2 not only inhibits autophagy but also maintains its anti-apoptotic activity.[3] The dissociation of this complex is a key step in the induction of autophagy in response to various cellular stresses, such as nutrient deprivation.[1][4]

Quantitative Analysis of the Beclin1-Bcl-2 Interaction

The affinity of the Beclin1-Bcl-2 interaction is a critical determinant of its regulatory function. While direct dissociation constant (Kd) values are not always readily available in the literature, the potency of various molecules in disrupting this interaction provides valuable quantitative insight. The half-maximal inhibitory concentration (IC50) is a common measure used to quantify the effectiveness of small molecules in inhibiting the Beclin1-Bcl-2 binding.

| Compound/Condition | Target Interaction | IC50 Value | Reference |

| ABT-737 | Bcl-2 / Beclin1 BH3 | 3.6 nM | [5] |

| Compound 35 | Bcl-2 / Beclin1 BH3 | 4.4 nM | [5][6] |

| SW076956 | Bcl-2 / Beclin1 BH3 | ~16 µM | [5] |

| Gossypol | Bcl-2 binding | ~0.5 µM | [7] |

| S1 | Bcl-2 binding | ~0.5 µM | [7] |

| Beclin1 T108 phosphorylation | Beclin1 / Bcl-2 affinity | <2-fold increase | [8] |

This table summarizes the IC50 values for selected compounds that disrupt the Beclin1-Bcl-2 interaction, highlighting the high affinity of some of these inhibitors. Additionally, post-translational modifications, such as the phosphorylation of Beclin1 at Threonine 108, can modulate this interaction, leading to a modest increase in binding affinity.[8]

Regulation of the Beclin1-Bcl-2 Complex by Phosphorylation

The dynamic nature of the Beclin1-Bcl-2 interaction is tightly controlled by post-translational modifications, primarily phosphorylation. Key kinases, such as c-Jun N-terminal kinase 1 (JNK1) and Death-associated protein kinase (DAPK), play a pivotal role in phosphorylating either Bcl-2 or Beclin1, respectively, leading to the dissociation of the complex and the induction of autophagy.[4][9][10][11][12]

-

JNK1-mediated Phosphorylation of Bcl-2: Under conditions of cellular stress like starvation, JNK1 is activated and phosphorylates Bcl-2 at multiple sites (T69, S70, and S87) within its unstructured loop.[4][9][11] This phosphorylation event reduces the affinity of Bcl-2 for Beclin1, causing the dissociation of the complex and allowing Beclin1 to participate in the initiation of autophagy.[4][9][11]

-

DAPK-mediated Phosphorylation of Beclin1: DAPK can directly phosphorylate Beclin1 at Threonine 119 (T119) within its BH3 domain.[10][12][13] This phosphorylation weakens the interaction between Beclin1 and Bcl-2, thereby promoting the release of Beclin1 and the subsequent activation of autophagy.[10][12][13]

These phosphorylation events provide a sophisticated mechanism for the cell to rapidly respond to stress and modulate the autophagic process.

Signaling Pathway of Beclin1-Bcl-2 in Autophagy Regulation

The interplay between Beclin1, Bcl-2, and their regulatory kinases can be visualized as a signaling pathway that determines the cell's fate towards either survival through autophagy or apoptosis.

Caption: Beclin1-Bcl-2 signaling in autophagy.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Beclin1-Bcl-2 Interaction

This protocol outlines the steps to investigate the in vivo interaction between Beclin1 and Bcl-2.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein A/G agarose (B213101) or magnetic beads

-

Primary antibodies: anti-Beclin1 and anti-Bcl-2

-

Isotype control IgG

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required for the experiment.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but recommended):

-

Add protein A/G beads and an isotype control IgG to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-Beclin1) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the antibody against the interacting protein (e.g., anti-Bcl-2) to detect the co-immunoprecipitated protein.

-

Experimental Workflow for Co-Immunoprecipitation

References

- 1. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction [mdpi.com]

- 2. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. JNK1-Mediated Phosphorylation of Bcl-2 Regulates Starvation-Induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Beclin 1 by DAP-kinase promotes autophagy by weakening its interactions with Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JNK1-mediated phosphorylation of Bcl-2 regulates starvation-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DAP‐kinase‐mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl‐XL and induction of autophagy | EMBO Reports [link.springer.com]

- 13. tandfonline.com [tandfonline.com]

A Technical Guide to the Discovery of Small Molecule Inhibitors of the Beclin 1-Bcl-2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of small molecule inhibitors targeting the critical protein-protein interaction between Beclin 1 and Bcl-2. This interaction serves as a key regulatory checkpoint in autophagy, a fundamental cellular process for degrading and recycling cellular components. Disrupting this complex to induce autophagy holds significant therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders. This document details the underlying signaling pathways, experimental methodologies for inhibitor discovery, and quantitative data for key compounds.

The Beclin 1-Bcl-2 Signaling Axis: A Master Regulator of Autophagy

Autophagy is a cellular process that maintains homeostasis by removing damaged organelles and protein aggregates.[1] A key initiator of this pathway is the protein Beclin 1 (also known as Atg6), which forms a complex with the class III phosphatidylinositol-3-kinase (PI3K/Vps34) to trigger the formation of autophagosomes.[1][2]

The anti-apoptotic protein Bcl-2, along with its homologue Bcl-xL, acts as a direct inhibitor of autophagy by sequestering Beclin 1.[1][3] This interaction is mediated by the binding of the Bcl-2 Homology 3 (BH3) domain of Beclin 1 to a hydrophobic groove on the surface of Bcl-2.[3][4][5] This sequestration prevents Beclin 1 from participating in the PI3K complex, thereby suppressing autophagy initiation.[2][6] The disruption of the Beclin 1-Bcl-2 complex is therefore a critical step for autophagy induction. Several cellular stress signals and proteins can modulate this interaction. For example, phosphorylation of Bcl-2 by JNK1 or Beclin 1 by DAPK1 can disrupt the complex and promote autophagy.[3][6] Conversely, proteins like NAF-1 can stabilize the interaction at the endoplasmic reticulum, reinforcing the inhibition of autophagy.[4][6]

Experimental Workflow for Inhibitor Discovery

The identification of small molecules that disrupt the Beclin 1-Bcl-2 interaction typically follows a multi-stage process, beginning with high-throughput screening (HTS) and progressing through biochemical and cell-based validation assays.

The primary goal of the HTS is to screen large chemical libraries to identify "hits" that interfere with the protein-protein interaction.[7][8] Positive hits from the primary screen are then subjected to secondary, more quantitative biochemical assays to confirm their activity and determine their binding affinity. Finally, validated compounds are tested in cellular models to confirm their ability to induce autophagy and assess their biological effects.

References

- 1. Identification of novel small molecule Beclin 1 mimetics activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Bcl-2 and Beclin-1 Complex in “Switching” between Apoptosis and Autophagy in Human Glioma Cells upon LY294002 and Sorafenib Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Identification of novel small molecule Beclin 1 mimetics activating autophagy | Semantic Scholar [semanticscholar.org]

- 8. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Selective Beclin-1-Bcl-2 Interaction Inhibitors in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate balance between autophagy and apoptosis is a critical determinant of cell fate, and its dysregulation is a hallmark of cancer. A key molecular nexus governing this balance is the interaction between Beclin-1, an essential autophagy protein, and Bcl-2, a prominent anti-apoptotic protein. The binding of Bcl-2 to the Beclin-1 BH3 domain inhibits autophagy, thereby promoting cell survival. Disrupting this interaction presents a promising therapeutic strategy to induce autophagy-dependent cell death in cancer cells. This technical guide focuses on a novel class of selective Beclin-1-Bcl-2 interaction inhibitors, exemplified by the potent and specific molecule, compound 35. We will delve into the underlying signaling pathways, quantitative data on inhibitor performance, detailed experimental protocols for their characterization, and the potential of these inhibitors in advancing cancer research and therapy.

Introduction: The Beclin-1-Bcl-2 Axis as a Therapeutic Target

Autophagy is a cellular self-degradation process that eliminates damaged organelles and protein aggregates, playing a dual role in cancer by either promoting survival or inducing cell death.[1] The anti-apoptotic protein Bcl-2 sequesters Beclin-1, a key initiator of autophagy, through a direct binding interaction, thereby suppressing the autophagy process.[2][3] In many cancers, the overexpression of Bcl-2 not only confers resistance to apoptosis but also inhibits autophagy-mediated cell death.[4] Therefore, small molecules that can selectively disrupt the Beclin-1-Bcl-2 complex are of significant interest as they could potentially reactivate autophagy to eliminate cancer cells without directly triggering apoptosis, offering a novel therapeutic window.

Mechanism of Action: Selective Inhibition of the Beclin-1-Bcl-2 Interaction

The primary mechanism of action for this class of inhibitors is the competitive disruption of the binding between the BH3 domain of Beclin-1 and the hydrophobic groove of Bcl-2.[4][5] Unlike broad-acting BH3 mimetics such as ABT-737, which inhibit the interaction of Bcl-2 with both pro-autophagic (Beclin-1) and pro-apoptotic (e.g., Bax) proteins, novel selective inhibitors like compound 35 exhibit a remarkable specificity for the Beclin-1-Bcl-2 interaction.[6][7] This selectivity is crucial as it allows for the induction of autophagy without simultaneously triggering the apoptotic cascade, which could lead to unwanted side effects.

Signaling Pathway of Beclin-1-Bcl-2 Mediated Autophagy Regulation

Caption: Beclin-1-Bcl-2 signaling pathway in autophagy.

Quantitative Data Presentation

The efficacy and selectivity of Beclin-1-Bcl-2 interaction inhibitors are paramount. The following tables summarize the quantitative data for compound 35, a leading example of a selective inhibitor, in comparison to the non-selective inhibitor ABT-737.[6][7]

| Inhibitor | Target Interaction | IC50 (nM) | Selectivity (fold) | Reference |

| Compound 35 | Beclin-1 - Bcl-2 | 4.4 | \multirow{2}{}{\textbf{200}} | [7] |

| Bax - Bcl-2 | 880 | [7] | ||

| ABT-737 | Beclin-1 - Bcl-2 | 3.6 | \multirow{2}{}{\textbf{20}} | [6] |

| Bax - Bcl-2 | 72 | [6] |

Table 1: In Vitro Inhibitory Activity of Beclin-1-Bcl-2 Interaction Inhibitors.

Experimental Protocols

The characterization of Beclin-1-Bcl-2 interaction inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interaction

This protocol is designed to assess the disruption of the Beclin-1-Bcl-2 complex in cells treated with an inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against Beclin-1 or Bcl-2 for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-Beclin-1 and anti-Bcl-2)

Procedure:

-

Culture cells to 80-90% confluency and treat with the inhibitor or vehicle control for the desired time.

-

Lyse the cells on ice with cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Beclin-1 and Bcl-2. A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[8][9]

Fluorescence Polarization (FP) Assay for In Vitro Binding

This biophysical assay quantitatively measures the disruption of the Beclin-1-Bcl-2 interaction in a high-throughput format.

Materials:

-

Purified recombinant Bcl-2 protein

-

Fluorescently labeled Beclin-1 BH3 peptide (e.g., FITC-Beclin-1)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Add a fixed concentration of fluorescently labeled Beclin-1 BH3 peptide and Bcl-2 protein to the wells of the microplate.

-

Add serial dilutions of the test inhibitor.

-

Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates that the inhibitor is displacing the labeled peptide from Bcl-2.

-

Calculate IC50 values by fitting the data to a dose-response curve.[10][11]

Cell Viability and Autophagy Induction Assays

MTT Assay for Cell Viability: This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of inhibitor concentrations for 24-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.[3][12]

Acridine (B1665455) Orange Staining for Autophagy Detection: Acridine orange is a fluorescent dye that accumulates in acidic vesicular organelles, such as autolysosomes, and fluoresces bright red, while staining the cytoplasm and nucleus green.

Procedure:

-

Treat cells with the inhibitor.

-

Stain the cells with acridine orange (1 µg/mL) for 15 minutes.

-

Wash with PBS and observe under a fluorescence microscope. An increase in red fluorescence indicates an increase in autophagic vesicles.[3]

Experimental Workflow Diagram

Caption: Workflow for characterizing inhibitors.

Conclusion and Future Directions

Selective Beclin-1-Bcl-2 interaction inhibitors represent a novel and promising class of anti-cancer agents. By specifically targeting the autophagic pathway, these molecules have the potential to overcome resistance mechanisms associated with conventional apoptosis-inducing therapies. The high potency and selectivity of compounds like compound 35 provide a strong foundation for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these inhibitors, evaluating their efficacy in in vivo cancer models, and identifying predictive biomarkers to select patient populations most likely to respond to this innovative therapeutic approach. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this exciting field of cancer drug discovery.

References

- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 9. assaygenie.com [assaygenie.com]

- 10. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Therapeutic Potential of Disrupting Beclin-1/Bcl-2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Beclin-1, a key regulator of autophagy, and Bcl-2, a central anti-apoptotic protein, represents a critical signaling node that governs cell fate decisions between survival and death. This technical guide provides an in-depth exploration of the therapeutic potential of disrupting this protein-protein interaction. We delve into the core molecular mechanisms, present quantitative data on interaction inhibitors, provide detailed experimental protocols for studying this interaction, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to leverage the disruption of the Beclin-1/Bcl-2 complex for therapeutic benefit, particularly in the context of cancer and other diseases characterized by deregulated cell death pathways.

Core Concepts: The Beclin-1/Bcl-2 Axis in Autophagy and Apoptosis

Beclin-1 is a fundamental component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagy, a cellular process of "self-eating" that degrades and recycles cellular components to maintain homeostasis.[1] The anti-apoptotic protein Bcl-2 can directly bind to Beclin-1, sequestering it and thereby inhibiting its pro-autophagic function.[2][3] This interaction is mediated by the binding of the Bcl-2 homology 3 (BH3) domain of Beclin-1 to a hydrophobic groove on Bcl-2.[4][5]

Disruption of the Beclin-1/Bcl-2 complex liberates Beclin-1, allowing it to participate in the PI3KC3 complex and induce autophagy.[2] This can have significant therapeutic implications. In many cancers, for instance, Bcl-2 is overexpressed, leading to both inhibition of apoptosis and suppression of autophagy, which can contribute to tumor survival and resistance to therapy.[6] Therapeutic strategies aimed at disrupting the Beclin-1/Bcl-2 interaction can therefore reactivate autophagy, which can either promote cancer cell death or sensitize them to other treatments.[6][7]

Furthermore, the interplay between Beclin-1 and Bcl-2 is a key determinant in the cellular switch between autophagy and apoptosis.[4] By competitively binding to Bcl-2, other pro-apoptotic BH3-only proteins can displace Beclin-1, leading to the induction of autophagy.[8] Conversely, therapeutic agents that disrupt the Beclin-1/Bcl-2 interaction can also influence the apoptotic threshold of the cell.

Quantitative Data: Inhibitors of the Beclin-1/Bcl-2 Interaction

A growing number of small molecules and peptides have been identified or developed to specifically disrupt the interaction between Beclin-1 and Bcl-2. The following tables summarize key quantitative data for some of these inhibitors.

| Compound/Molecule | Target | Assay Type | IC50/Kd | Cell Line/System | Reference |

| ABT-737 | Bcl-2/Bcl-xL/Bcl-w | AlphaLISA | IC50 = 3.6 nM (Bcl-2/Beclin-1) | In vitro | [9] |

| AlphaLISA | IC50 = 72.2 nM (Bcl-2/Bax) | In vitro | [9] | ||

| Compound 35 | Bcl-2 | AlphaLISA | IC50 = 4.4 nM (Bcl-2/Beclin-1) | In vitro | [3][9] |

| AlphaLISA | IC50 = 0.88 µM (Bcl-2/Bax) | In vitro | [3] | ||

| SW076956 | Bcl-2 | AlphaLISA | IC50 ~ 16 µM (Bcl-2/Beclin-1) | In vitro | [9] |

| Analogue 24 | Bcl-2 | AlphaLISA | IC50 = 262 nM (Bcl-2/Beclin-1) | In vitro | [9] |

| Phospho-T108 BECN1 peptide | BCL2L1 | Isothermal Titration Calorimetry | Kd = 1.2 µM | In vitro | [10] |

| BCL2 | Isothermal Titration Calorimetry | Kd = 1.9 µM | In vitro | [10] | |

| Wild-type BECN1 BH3 peptide | BCL2L1 | Isothermal Titration Calorimetry | Kd = 2.0 µM | In vitro | [10] |

| BCL2 | Isothermal Titration Calorimetry | Kd = 3.2 µM | In vitro | [10] |

Signaling Pathways and Regulatory Mechanisms

The interaction between Beclin-1 and Bcl-2 is tightly regulated by a complex network of signaling pathways and post-translational modifications. Understanding these regulatory mechanisms is crucial for the development of effective therapeutic strategies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Beclin-1/Bcl-2 interaction and its disruption.

Co-Immunoprecipitation (Co-IP) to Detect Beclin-1/Bcl-2 Interaction

This protocol describes the co-immunoprecipitation of endogenous Beclin-1 and Bcl-2 from cell lysates.[11][12][13]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Beclin-1 or Bcl-2 for immunoprecipitation (IP)

-

Protein A/G magnetic beads

-

Antibody against the reciprocal protein for immunoblotting (IB)

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Culture and treat cells as required.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the IP antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting with the antibody against the co-immunoprecipitated protein.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.[4][8][14][15][16][17][18]

Materials:

-

Cells cultured in appropriate medium

-

Autophagy inducer/inhibitor of interest

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer

-

Anti-LC3B antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Plate cells and allow them to adhere.

-

Treat cells with the experimental compound for the desired time.

-

In a parallel set of wells, co-treat with a lysosomal inhibitor for the last 2-4 hours of the experiment.

-

Lyse the cells and determine protein concentration.

-

Perform Western blotting using an anti-LC3B antibody.

-

Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

In Vitro Beclin-1/Bcl-2 Binding Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay to quantify protein-protein interactions in vitro.[19]

Materials:

-

Purified recombinant Beclin-1 and Bcl-2 proteins

-

AlphaLISA acceptor and donor beads conjugated to antibodies or affinity tags

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Protocol:

-

Incubate purified Beclin-1 and Bcl-2 proteins in the assay buffer.

-

Add the acceptor beads and incubate.

-

Add the donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of protein-protein interaction.

-

To screen for inhibitors, pre-incubate the proteins with the test compounds before adding the beads.

Split-Luciferase Complementation Assay

This cell-based assay measures protein-protein interactions in living cells by detecting the reconstitution of a functional luciferase enzyme from two non-functional fragments.[6][20][21][22][23]

Materials:

-

Expression vectors for Beclin-1 fused to the N-terminal fragment of luciferase (NLuc) and Bcl-2 fused to the C-terminal fragment (CLuc).

-

Mammalian cell line for transfection.

-

Transfection reagent.

-

Luciferase substrate (e.g., luciferin).

-

Luminometer.

Protocol:

-

Co-transfect cells with the NLuc-Beclin-1 and CLuc-Bcl-2 expression vectors.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

Treat the cells with test compounds if screening for inhibitors.

-

Lyse the cells or measure luminescence in intact cells after adding the luciferase substrate.

-

The luminescence signal is proportional to the extent of the Beclin-1/Bcl-2 interaction.

Therapeutic Implications and Future Directions

The disruption of the Beclin-1/Bcl-2 interaction holds immense therapeutic promise across a range of diseases.

-

Cancer: As many cancers overexpress Bcl-2, inhibitors of the Beclin-1/Bcl-2 interaction can induce autophagic cell death or sensitize cancer cells to conventional chemotherapies and targeted agents.[6][24] The development of selective inhibitors that preferentially disrupt the Beclin-1/Bcl-2 interaction over the interaction of Bcl-2 with pro-apoptotic proteins like Bax could offer a wider therapeutic window and reduced toxicity.[9]

-

Neurodegenerative Diseases: Autophagy plays a crucial role in clearing aggregated proteins that are hallmarks of many neurodegenerative disorders. Enhancing autophagy by disrupting the Beclin-1/Bcl-2 complex could be a viable strategy to combat these diseases.[25]

-

Aging: Studies in model organisms have shown that enhancing autophagy can extend lifespan.[26][27] Targeting the Beclin-1/Bcl-2 interaction could therefore represent a novel anti-aging intervention.

Future research in this field will likely focus on the development of more potent and selective small molecule inhibitors of the Beclin-1/Bcl-2 interaction. A deeper understanding of the tissue-specific regulation of this interaction and its role in different disease contexts will be crucial for translating these promising therapeutic strategies into clinical applications. Furthermore, exploring combination therapies where Beclin-1/Bcl-2 disruption is paired with other anti-cancer agents or therapies for other diseases will be a key area of investigation.

References

- 1. Methods for Assessing Autophagy and Autophagic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 2. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Autophagic flux analysis [protocols.io]

- 5. Disruption of the beclin 1/Bcl-2 autophagy regulatory complex promotes longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [en.bio-protocol.org]

- 7. [PDF] Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into BCL2 pro-survival protein interactions with the key autophagy regulator BECN1 following phosphorylation by STK4/MST1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Co-immunoprecipitation experiments to examine the interactions of beclin-1 with Bcl-2 and Bcl-xL. - Public Library of Science - Figshare [plos.figshare.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 16. Autophagy flux assay [bio-protocol.org]

- 17. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]

- 18. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]

- 23. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Disruption of the beclin 1-BCL2 autophagy regulatory complex promotes longevity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

"structural basis of Beclin1 binding to Bcl-2"

An In-depth Technical Guide on the Structural Basis of Beclin 1 Binding to Bcl-2

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Beclin 1, a key initiator of autophagy, and Bcl-2, a central anti-apoptotic protein, represents a critical nexus controlling cell survival and death pathways. This technical guide provides a comprehensive examination of the structural underpinnings of this protein-protein interaction (PPI). We delve into the molecular architecture of the complex, present quantitative binding data, detail the regulatory mechanisms that modulate the interaction, and provide established experimental protocols for its investigation. This document serves as a resource for researchers aiming to understand and therapeutically target the Beclin 1-Bcl-2 axis in various disease contexts, including cancer and neurodegeneration.

Introduction: The Beclin 1-Bcl-2 Axis

Autophagy is a catabolic process for degrading and recycling cellular components, while apoptosis is a programmed cell death pathway. The balance between these two processes is crucial for cellular homeostasis. The interaction between Beclin 1 and B-cell lymphoma 2 (Bcl-2) family proteins is a key regulatory switch.[1][2]

-

Beclin 1: The mammalian orthologue of the yeast autophagy-related gene 6 (Atg6), Beclin 1 is essential for the initiation of autophagy.[3] It forms a core complex with the class III phosphatidylinositol 3-kinase (PI3KC3/Vps34) to trigger the formation of autophagosomes.[1][2]

-

Bcl-2: The founding member of the Bcl-2 family of proteins, it is a primary regulator of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL function by sequestering pro-apoptotic proteins (e.g., Bax, Bak).[4]

Bcl-2 and other anti-apoptotic members (Bcl-xL, Bcl-w, Mcl-1) can also inhibit autophagy by directly binding to Beclin 1.[5][6][7] This interaction prevents Beclin 1 from participating in the Vps34 kinase complex, thereby halting autophagosome formation.[1][5] Understanding the structural basis of this interaction is paramount for developing therapeutics that can selectively modulate autophagy and apoptosis.

The Structural Core of the Interaction

The binding between Beclin 1 and Bcl-2 is a classic example of a BH3-domain-mediated interaction, a common motif in the regulation of apoptosis and autophagy.

-

Beclin 1's BH3 Domain: Beclin 1 possesses a single Bcl-2 Homology 3 (BH3) domain.[5][8] This domain forms an amphipathic α-helix that is both necessary and sufficient for the interaction with anti-apoptotic Bcl-2 family members.[9][10]

-

Bcl-2's Hydrophobic Groove: Anti-apoptotic proteins like Bcl-2 and Bcl-xL feature a conserved hydrophobic surface groove formed by their BH1, BH2, and BH3 domains.[5][11][12] This groove serves as a docking site for the BH3 domains of their binding partners.

The crystal structure of the Beclin 1 BH3 peptide in complex with Bcl-xL (a close homolog of Bcl-2) confirms that the Beclin 1 α-helix inserts into this hydrophobic groove, mirroring how pro-apoptotic BH3-only proteins bind.[9][10] This structural mimicry defines Beclin 1 as a BH3-only protein.[10]

Quantitative Analysis of the Beclin 1-Bcl-2 Interaction

The affinity of the Beclin 1-Bcl-2 interaction is weaker than that of many pro-apoptotic BH3 proteins, which may allow for more subtle regulation.[5] This interaction can be modulated by post-translational modifications and competitively disrupted by small molecules.

Table 1: Binding Affinities and Inhibitor Potencies

| Interacting Molecules | Assay Method | Measured Affinity/Potency (IC₅₀) | Key Finding |

| Beclin 1 BH3 Peptide vs. Bcl-2 | AlphaLISA | ~1.5 µM | Baseline affinity for the core interaction. |

| Beclin 1 BH3 Peptide vs. Bcl-2 | NMR | Direct interaction confirmed | Demonstrates direct binding and allows for mapping of the interaction surface.[13][14] |

| Phospho-T108 Beclin 1 BH3 Peptide vs. Bcl-2/Bcl-xL | SPR, MST | <2-fold increase in affinity | Phosphorylation by STK4/MST1 results in a minor but significant increase in binding affinity.[8] |

| Small Molecule Inhibitors | |||

| ABT-737 (Non-selective BH3 mimetic) | AlphaLISA | 12.5 nM (vs. Beclin 1-Bcl-2) | Potently disrupts the interaction but also disrupts the Bcl-2-Bax interaction, inducing apoptosis.[15][16] |

| Compound 35 (Selective Beclin 1-Bcl-2 disruptor) | AlphaLISA | 46.2 nM (vs. Beclin 1-Bcl-2) | Selectively disrupts the Beclin 1-Bcl-2 interaction over the Bax-Bcl-2 interaction.[15][17] |

| SW076956 (Weak Bcl-2 inhibitor) | AlphaLISA | 1.8 µM (vs. Beclin 1-Bcl-2) | Parent compound for the development of more potent and selective inhibitors like Compound 35.[15] |

Abbreviations: SPR (Surface Plasmon Resonance), MST (Microscale Thermophoresis), NMR (Nuclear Magnetic Resonance), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Regulation of the Beclin 1-Bcl-2 Interaction

The association and dissociation of the Beclin 1-Bcl-2 complex are tightly controlled by a variety of cellular signals, primarily through post-translational modifications and competitive binding.

Phosphorylation Events

-

Phosphorylation of Bcl-2: Under stress conditions like starvation, the c-Jun N-terminal protein kinase 1 (JNK1) phosphorylates Bcl-2 within its unstructured loop (at T69, S70, S87).[18] This phosphorylation event, occurring primarily at the endoplasmic reticulum (ER), causes Bcl-2 to release Beclin 1, thereby initiating autophagy.[1][19]

-

Phosphorylation of Beclin 1:

-

DAPK (Death-associated protein kinase): DAPK can phosphorylate Beclin 1 at Threonine 119 (T119) within its BH3 domain. This modification reduces its affinity for Bcl-xL and Bcl-2, promoting autophagy.[5]

-

STK4/MST1 (Serine/threonine kinase 4): In contrast, STK4/MST1 phosphorylates Beclin 1 at Threonine 108 (T108), also in the BH3 domain. This has been shown to slightly enhance its binding to Bcl-2 and Bcl-xL, thereby suppressing autophagy.[8]

-

Competitive Displacement

The hydrophobic groove of Bcl-2 can bind numerous proteins containing a BH3 domain. This creates a competitive environment where other proteins can displace Beclin 1.

-

BH3-Only Proteins: Pro-apoptotic BH3-only proteins such as Bad, tBid, and BNIP3 can compete with Beclin 1 for binding to Bcl-2.[1][3][18] By displacing Beclin 1, these proteins can induce autophagy in addition to their pro-apoptotic roles.

-

BH3 Mimetics: Small molecules designed to mimic the BH3 domain, such as ABT-737 and Venetoclax (B612062), are potent disruptors of the Bcl-2/Beclin 1 interaction.[1][16] More recently, compounds have been developed to selectively disrupt the Beclin 1-Bcl-2 interaction without affecting the Bcl-2-Bax interaction, aiming to induce autophagy without triggering apoptosis.[15][17][20][21]

Signaling and Regulatory Pathways

The interplay between Beclin 1, Bcl-2, and their regulators forms a complex signaling network that determines cell fate.

Key Experimental Protocols

Investigating the Beclin 1-Bcl-2 interaction requires a multi-faceted approach, combining cell-based assays with biophysical and structural methods.

Co-Immunoprecipitation (Co-IP)

This method is used to verify the interaction between Beclin 1 and Bcl-2 within a cellular context.

-

Objective: To pull down a target protein (e.g., Beclin 1) from a cell lysate and detect its binding partner (e.g., Bcl-2).

-

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions using a gentle lysis buffer (e.g., HNTG buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol) supplemented with protease and phosphatase inhibitors.[6]

-

Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Beclin 1).[22][23]

-

Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

-

Western Blotting: Analyze the eluate by Western blotting using an antibody against the suspected interacting partner (e.g., anti-Bcl-2).[22][24]

-

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative data on binding kinetics (association/dissociation rates) and affinity (K D).

-

Objective: To measure the binding affinity and kinetics of the Beclin 1-Bcl-2 interaction.

-

Methodology:

-

Immobilization: Covalently immobilize one purified binding partner (e.g., recombinant Bcl-2) onto a sensor chip surface.

-

Analyte Injection: Flow a series of concentrations of the other purified partner (e.g., a synthetic Beclin 1 BH3 peptide) over the sensor surface.[8]

-

Detection: Monitor the change in the refractive index near the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This change is proportional to the mass on the surface and is measured in Resonance Units (RU).

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/kₐ).

-

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the protein complex.

-

Objective: To determine the atomic structure of the Beclin 1 BH3 domain in complex with Bcl-2 or Bcl-xL.

-

Methodology:

-

Protein Expression & Purification: Express and purify large quantities of the Bcl-2/Bcl-xL protein and synthesize the Beclin 1 BH3 peptide.

-

Complex Formation: Mix the protein and peptide in a slight molar excess of the peptide.

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find conditions under which the complex forms well-ordered crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction pattern.

-

Structure Solution & Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the complex.[4][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to study PPIs in solution, providing structural and dynamic information. It is particularly useful for mapping binding interfaces and studying weak interactions.

-

Objective: To confirm direct binding and map the interaction site on Bcl-2 for the Beclin 1 BH3 domain or small molecule inhibitors.[13][21]

-

Methodology:

-

Isotope Labeling: Prepare a sample of ¹⁵N-labeled Bcl-2.

-

Spectrum Acquisition: Record a 2D ¹H-¹⁵N HSQC or TROSY-HSQC spectrum of the labeled Bcl-2 alone. Each peak in the spectrum corresponds to a specific amide group in the protein backbone.

-

Titration: Add increasing amounts of the unlabeled Beclin 1 BH3 peptide or small molecule inhibitor to the Bcl-2 sample and record a spectrum at each step.[14]

-

Chemical Shift Perturbation (CSP) Analysis: Monitor the movement (perturbation) of peaks in the spectrum upon addition of the ligand. Residues whose peaks shift significantly are identified as being at or near the binding interface.[14][25]

-

Experimental & Drug Discovery Workflow

The following workflow illustrates a logical progression for identifying and characterizing novel modulators of the Beclin 1-Bcl-2 interaction.

Conclusion

The interaction between Beclin 1 and Bcl-2 is a structurally well-defined molecular switch that integrates signals from cellular stress to control the opposing pathways of autophagy and apoptosis. The binding, mediated by the Beclin 1 BH3 domain and the Bcl-2 hydrophobic groove, is subject to intricate regulation by phosphorylation and competitive binding. This PPI has emerged as a highly attractive target for therapeutic intervention. The development of small molecules that can selectively disrupt this interaction to induce autophagy without triggering apoptosis holds significant promise for the treatment of a wide range of human diseases. The experimental frameworks and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of this critical cellular checkpoint.

References

- 1. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into BCL2 pro-survival protein interactions with the key autophagy regulator BECN1 following phosphorylation by STK4/MST1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure of the Bcl-XL-Beclin 1 Peptide Complex (Journal Article) | OSTI.GOV [osti.gov]

- 11. Apoptosis blocks Beclin 1-dependent autophagosome synthesis – an effect rescued by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Bcl-2 and Beclin-1 Complex in “Switching” between Apoptosis and Autophagy in Human Glioma Cells upon LY294002 and Sorafenib Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of novel small molecule Beclin 1 mimetics activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2-Beclin 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Beclin 1 Phosphorylation – at the Center of Autophagy Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Item - Co-immunoprecipitation experiments to examine the interactions of beclin-1 with Bcl-2 and Bcl-xL. - Public Library of Science - Figshare [plos.figshare.com]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Structural insights for selective disruption of Beclin 1 binding to Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Beclin1 BH3 Domain Interaction with Bcl-2

Executive Summary

The interaction between the B-cell lymphoma 2 (Bcl-2) protein and the BH3 domain of Beclin1 is a critical regulatory checkpoint controlling autophagy, a fundamental cellular homeostasis process. Bcl-2, a well-established anti-apoptotic protein, also functions as a potent inhibitor of autophagy by sequestering Beclin1.[1][2][3] This sequestration prevents Beclin1 from participating in the Class III phosphatidylinositol 3-kinase (PI3KC3/Vps34) complex, which is essential for the initiation of autophagosome formation.[1][4] The disruption of the Bcl-2/Beclin1 complex is a key mechanism for autophagy induction in response to cellular stress and is a promising target for therapeutic intervention in diseases like cancer. This guide provides a detailed examination of the structural basis of this interaction, quantitative binding data, key experimental protocols for its study, and its role in cellular signaling pathways.

The Molecular Basis of the Interaction

The interaction is a canonical example of a BH3 domain-mediated protein-protein interaction. Beclin1 is classified as a BH3-only protein, containing a single Bcl-2 Homology 3 (BH3) domain.[1][5] This domain, an amphipathic α-helix spanning residues ~108-127, is both necessary and sufficient for binding to anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[5][6][7]

The BH3 domain of Beclin1 inserts into a hydrophobic groove on the surface of the Bcl-2 protein.[2][8] This groove is formed by the BH1, BH2, and BH3 domains of Bcl-2 itself.[2] Mutational analyses have confirmed that key hydrophobic residues within the Beclin1 BH3 domain (e.g., L116, F123) are critical for this interaction; their mutation to alanine (B10760859) abrogates binding to Bcl-2 and Bcl-xL.[5][8]

This interaction primarily occurs at the endoplasmic reticulum (ER), and it is ER-localized Bcl-2 that is predominantly responsible for inhibiting autophagy.[1][2][6] While Bcl-2 is also found at the mitochondria, mitochondrial Bcl-2 appears unable to repress autophagy, suggesting an organelle-specific regulation of this process.[2]

Quantitative Analysis of the Beclin1-Bcl-2 Interaction

The binding affinity between the Beclin1 BH3 domain and Bcl-2 family proteins has been quantified using various biophysical techniques. The interaction is generally characterized by a weaker affinity compared to the binding of pro-apoptotic BH3-only proteins (like Bim or tBid) to Bcl-2, which has significant implications for competitive displacement and therapeutic targeting.[2]

| Ligand (Beclin1 Peptide) | Receptor | Method | Affinity Metric | Value | Reference |

| Beclin1 (full-length) | Bcl-2 | Isothermal Titration Calorimetry (ITC) | Kd | ~7.3 µM | [9] |

| Beclin1 BH3 peptide (p-T108) | Bcl-2 | Not Specified | IC50 | 1.9 µM | [10] |

| Beclin1 BH3 peptide (wild-type) | Bcl-2 | Not Specified | IC50 | 3.2 µM | [10] |

| Beclin1 BH3 peptide (p-T108) | Bcl-xL | Not Specified | IC50 | 1.2 µM | [10] |

| Beclin1 BH3 peptide (wild-type) | Bcl-xL | Not Specified | IC50 | 2.0 µM | [10] |

| Beclin1 BH3 domain | Bcl-2 (cytoplasmic region) | AlphaLISA | IC50 (for inhibitor '35') | 4.4 nM | [11] |

Table 1: Summary of Quantitative Binding Data for the Beclin1-Bcl-2 Interaction. Note: IC50 values for peptides represent their ability to compete for binding in a given assay, while the IC50 for the inhibitor represents its potency in disrupting the interaction.

Signaling and Regulatory Pathways

The Bcl-2/Beclin1 complex is a central hub for autophagy regulation, integrating various stress signals. Under basal conditions, Bcl-2 sequesters Beclin1, keeping autophagy levels low. Upon cellular stress, multiple pathways converge to disrupt this complex, liberating Beclin1 to initiate autophagosome formation.

Caption: Regulation of the Beclin1-Bcl-2 interaction in autophagy.

Key Regulatory Mechanisms:

-

Phosphorylation: Stress-activated kinases like JNK1 can phosphorylate Bcl-2, causing it to release Beclin1.[1][12] Similarly, Death-associated protein kinase (DAPK) can phosphorylate the BH3 domain of Beclin1, which also promotes its dissociation from Bcl-2.[1]

-

Competitive Displacement: Pro-apoptotic BH3-only proteins (e.g., Bad, tBid) and small molecule BH3 mimetics (e.g., ABT-737, gossypol) can bind to the hydrophobic groove of Bcl-2, competitively displacing Beclin1 and thereby inducing autophagy.[1][6][8]

-

Protein Expression Levels: The relative cellular concentrations of Beclin1 and Bcl-2 are a key determinant of the cell's threshold for inducing autophagy or apoptosis.[1]

Key Experimental Protocols

Studying the Beclin1-Bcl-2 interaction requires a combination of cell-based and in vitro biophysical assays.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the interaction between Beclin1 and Bcl-2 within a cellular context.

References

- 1. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beclin 1, Bcl-2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The autophagy effector Beclin 1: a novel BH3-only protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BH3-Only Proteins and BH3 Mimetics Induce Autophagy by Competitively Disrupting the Interaction between Beclin 1 and Bcl-2/Bcl-XL | Semantic Scholar [semanticscholar.org]

- 7. Differential interactions between Beclin 1 and Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into BCL2 pro-survival protein interactions with the key autophagy regulator BECN1 following phosphorylation by STK4/MST1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

The Cellular Landscape of the Beclin 1-Bcl-2 Complex: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Beclin 1, a key regulator of autophagy, and the anti-apoptotic protein Bcl-2 represents a critical cellular checkpoint integrating autophagy and apoptosis. The subcellular localization of the Beclin 1-Bcl-2 complex is a pivotal determinant of its function, dictating the cellular response to various stress signals. This technical guide provides a comprehensive overview of the cellular localization of the Beclin 1-Bcl-2 complex, the signaling pathways that govern its spatial distribution, and detailed experimental protocols for its investigation. A thorough understanding of the spatial dynamics of this complex is paramount for the development of novel therapeutics targeting diseases characterized by dysregulated autophagy and apoptosis, such as cancer and neurodegenerative disorders.

Cellular Localization of the Beclin 1-Bcl-2 Complex

The Beclin 1-Bcl-2 complex is predominantly localized to the membranes of the endoplasmic reticulum (ER) and mitochondria .[1] This strategic positioning places the complex at the intersection of key cellular processes, including protein folding, calcium homeostasis, and energy metabolism.

-

Endoplasmic Reticulum (ER): The ER-localized pool of the Beclin 1-Bcl-2 complex is considered the primary inhibitory nexus for autophagy.[1] By sequestering Beclin 1 at the ER membrane, Bcl-2 prevents its interaction with the class III phosphatidylinositol 3-kinase (PI3KC3/Vps34) complex, a critical step for the initiation of autophagosome formation. The protein NAF-1 (nutrient-deprivation autophagy factor-1) has been shown to be a crucial cofactor for the inhibitory function of Bcl-2 at the ER.[1]

-

Mitochondria: The role of the mitochondrial Beclin 1-Bcl-2 complex is more multifaceted. While Bcl-2 at the mitochondria primarily exerts its anti-apoptotic function by sequestering pro-apoptotic Bcl-2 family members, its interaction with Beclin 1 at this location is also implicated in the regulation of autophagy, although to a lesser extent than the ER-localized complex.[1] The protein AMBRA1 (Activating Molecule in Beclin 1-Regulated Autophagy) can interact with mitochondrial Bcl-2, influencing the availability of Beclin 1 for autophagy initiation.

Quantitative Distribution of the Beclin 1-Bcl-2 Complex

Precise quantitative data on the absolute subcellular distribution of the Beclin 1-Bcl-2 complex is limited in the current literature. However, semi-quantitative and relative quantitative studies have provided valuable insights into the dynamic changes in the complex's localization under various conditions. The following table summarizes these findings.

| Cellular Compartment | Method | Condition | Relative Change in Beclin 1-Bcl-2 Complex | Reference |

| Endoplasmic Reticulum | Co-immunoprecipitation | Nutrient Starvation | Decrease | |

| Endoplasmic Reticulum | Proximity Ligation Assay | Treatment with BH3 Mimetics | Decrease | [1] |

| Mitochondria | Co-immunoprecipitation | Apoptotic Stimuli | Relatively Stable or Minor Decrease | |

| Whole Cell | Co-immunoprecipitation | JNK1 Activation | Decrease | |

| Whole Cell | Co-immunoprecipitation | DAPK Activation | Decrease | [2] |

Note: The changes are reported as relative decreases or increases in the amount of co-immunoprecipitated Beclin 1 with Bcl-2 from the respective subcellular fractions or whole-cell lysates.

Regulation of Beclin 1-Bcl-2 Complex Localization and Stability

The formation, dissociation, and subcellular localization of the Beclin 1-Bcl-2 complex are tightly regulated by a complex network of signaling pathways, primarily involving post-translational modifications and protein-protein interactions.

Signaling Pathways

Several key signaling pathways converge to regulate the stability and localization of the Beclin 1-Bcl-2 complex.

Caption: Regulation of the Beclin 1-Bcl-2 complex.

-

Phosphorylation:

-

JNK1 (c-Jun N-terminal kinase 1): Upon cellular stress, JNK1 can phosphorylate Bcl-2, leading to the dissociation of the Beclin 1-Bcl-2 complex and the induction of autophagy.

-

DAPK (Death-Associated Protein Kinase): DAPK can phosphorylate Beclin 1 within its BH3 domain, which also promotes the dissociation of the complex and subsequent autophagy.[2]

-

-

Competitive Binding:

-

BH3 Mimetics: These small molecules mimic the BH3 domain of pro-apoptotic proteins and can competitively bind to the BH3-binding groove of Bcl-2, thereby displacing Beclin 1 and inducing autophagy.[1]

-

HMGB1 (High Mobility Group Box 1): HMGB1 can directly interact with Beclin 1, competing with Bcl-2 for binding and thus promoting autophagy.

-

-

Accessory Proteins:

-

NAF-1 (Nutrient-Deprivation Autophagy Factor-1): This ER-resident protein stabilizes the interaction between Bcl-2 and Beclin 1 at the ER, thereby enhancing the inhibition of autophagy.[1]

-

AMBRA1 (Activating Molecule in Beclin 1-Regulated Autophagy): AMBRA1 can interact with both Beclin 1 and mitochondrial Bcl-2, playing a role in the spatial regulation of autophagy initiation.

-

Experimental Protocols

Investigating the cellular localization and dynamics of the Beclin 1-Bcl-2 complex requires a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Co-Immunoprecipitation

This protocol allows for the biochemical assessment of the Beclin 1-Bcl-2 interaction within specific cellular compartments.

Caption: Subcellular fractionation and Co-IP workflow.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Lyse cells using a Dounce homogenizer with a tight-fitting pestle.

-

-

Subcellular Fractionation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant (post-nuclear supernatant) and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

-

Collect the supernatant and perform ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER).

-

The resulting supernatant is the cytosolic fraction.

-

-

Co-Immunoprecipitation:

-

Resuspend the mitochondrial and microsomal pellets in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Pre-clear the lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an antibody against either Bcl-2 or Beclin 1 overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins with SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against Bcl-2 and Beclin 1 to detect the co-immunoprecipitated proteins.

-

In Situ Proximity Ligation Assay (PLA)

PLA allows for the visualization and quantification of protein-protein interactions within intact cells, providing spatial information about the Beclin 1-Bcl-2 complex.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on coverslips.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

PLA Protocol:

-

Block the coverslips with a blocking solution provided in a commercial PLA kit.

-

Incubate with primary antibodies against Beclin 1 (e.g., rabbit) and Bcl-2 (e.g., mouse) overnight at 4°C.

-

Wash the coverslips and incubate with PLA probes (anti-rabbit MINUS and anti-mouse PLUS) for 1 hour at 37°C.

-

Ligate the PLA probes using a ligase solution for 30 minutes at 37°C.

-

Amplify the ligated probes using a polymerase and fluorescently labeled oligonucleotides for 100 minutes at 37°C.

-

-

Imaging and Analysis:

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize the PLA signals as fluorescent dots using a fluorescence microscope.

-

Quantify the number of PLA signals per cell or per subcellular region using image analysis software.

-

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study protein-protein interactions in living cells with high spatial and temporal resolution.

Protocol:

-

Plasmid Construction and Transfection:

-

Generate expression vectors for Beclin 1 fused to a donor fluorophore (e.g., CFP) and Bcl-2 fused to an acceptor fluorophore (e.g., YFP).

-

Co-transfect the plasmids into the cells of interest.

-

-

Live-Cell Imaging:

-

Image the cells using a confocal microscope equipped for FRET imaging.

-

Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.

-

-

FRET Analysis:

-

Correct for background and spectral bleed-through.

-

Calculate the FRET efficiency using established algorithms (e.g., sensitized emission method).

-

Generate FRET efficiency maps to visualize the subcellular locations of the Beclin 1-Bcl-2 interaction.

-

Conclusion

The subcellular localization of the Beclin 1-Bcl-2 complex at the ER and mitochondria is a critical determinant of its function in regulating the balance between autophagy and apoptosis. A complex interplay of signaling pathways, including phosphorylation and the involvement of accessory proteins, governs the dynamic nature of this interaction. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the spatial and temporal dynamics of the Beclin 1-Bcl-2 complex. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies for a range of human diseases.

References

The Beclin 1-Bcl-2 Nexus: A Molecular Switch Governing Autophagy and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals